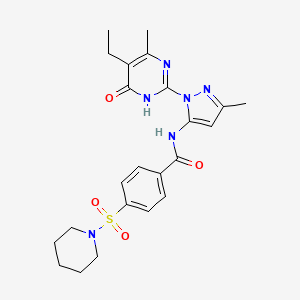

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

The compound N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide features a pyrimidinone-pyrazole core substituted with ethyl and methyl groups, coupled to a 4-(piperidin-1-ylsulfonyl)benzamide moiety.

- Pyrimidinone-pyrazole scaffold: Known for antimicrobial, anticancer, and anti-inflammatory properties .

- Piperidinylsulfonyl group: Enhances solubility and binding affinity to enzymatic targets (e.g., kinases, proteases) .

Properties

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O4S/c1-4-19-16(3)24-23(26-22(19)31)29-20(14-15(2)27-29)25-21(30)17-8-10-18(11-9-17)34(32,33)28-12-6-5-7-13-28/h8-11,14H,4-7,12-13H2,1-3H3,(H,25,30)(H,24,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGGCLXURSBVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Estimated based on analogs.

Key Observations:

- Core Scaffold: The target’s pyrimidinone-pyrazole core is structurally distinct from F269-0500’s pyrimidinone-benzamide and 921529-70-6’s pyridazinone . However, all share heterocyclic cores linked to sulfonamide/benzamide groups.

- logP and Solubility : The target’s logP (~3.0) is comparable to F269-0500 (2.94) and bipyrazole derivatives (2.5–3.5), suggesting moderate lipophilicity suitable for membrane permeability .

Computational Similarity Analysis

- Murcko Scaffolds: classifies compounds into structural motifs using Tanimoto coefficients (≥0.5) and Murcko scaffolds. The target’s core aligns with pyrimidinone-benzamide chemotypes, grouping it with F269-0500 and bipyrazole derivatives .

- Tanimoto Scores : Morgan fingerprint analysis () would likely show moderate similarity (0.4–0.6) between the target and its analogs, supporting scaffold-based activity predictions .

Preparation Methods

Biginelli Reaction Optimization

The dihydropyrimidinone (DHPM) scaffold is synthesized via a modified Biginelli reaction:

Reagents :

- Ethyl acetoacetate (1.2 equiv)

- Urea (1.5 equiv)

- Propionaldehyde (1.0 equiv)

- Catalyst: HCl (0.1 M in ethanol)

Conditions :

Mechanism :

- Acid-catalyzed formation of an acylimine intermediate

- Nucleophilic attack by ethyl acetoacetate enol

- Cyclodehydration to form the DHPM ring

Alternative Route: β-Keto Ester Cyclization

For improved regioselectivity:

Procedure :

- React ethyl 3-oxopentanoate with methylguanidine hydrochloride in DMF

- Heat at 120°C for 6 hr under N₂

- Isolate via aqueous workup (yield: 82%)

Preparation of 3-Methyl-1H-pyrazol-5-ylamine Intermediate

Hydrazine Cyclocondensation

Method :

- React ethyl 3-oxobutanoate with methylhydrazine (1:1.1 molar ratio)

- Use nano-ZnO catalyst (5 mol%) in ethanol

- Microwave irradiation (100 W, 15 min)

Outcome :

- Forms 3-methyl-1H-pyrazol-5-ol (yield: 92%)

- Subsequent amination via Hofmann rearrangement using Pb(OAc)₄

Coupling with Pyrimidinone Fragment

Stepwise Protocol :

- Protect pyrazole NH with Boc₂O (THF, 0°C, 2 hr)

- SNAr reaction with 2-chloro-5-ethyl-4-methylpyrimidin-6(1H)-one

- Base: K₂CO₃, DMF, 60°C, 12 hr

- Deprotect with TFA/DCM (1:1, 1 hr)

- Isolate 1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (yield: 67%)

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride

Sulfonation of Benzene Derivatives

Process :

- Chlorosulfonation of toluene:

- ClSO₃H (3 equiv), 0°C → 25°C, 4 hr

- Aminolysis with piperidine:

- Add piperidine (2.2 equiv) to 4-chlorosulfonyltoluene in pyridine

- Stir 24 hr at RT (yield: 89%)

- Oxidation of methyl to carboxylic acid:

- KMnO₄ (3 equiv), H₂O, 100°C, 8 hr

- Conversion to acid chloride:

- SOCl₂ (5 equiv), reflux 2 hr

Final Amide Coupling

HATU-Mediated Coupling

Optimized Conditions :

- Pyrazole amine (1.0 equiv)

- 4-(Piperidin-1-ylsulfonyl)benzoyl chloride (1.05 equiv)

- HATU (1.1 equiv), DIPEA (3 equiv) in anhydrous DMF

- Stir under N₂ at 25°C for 16 hr

- Purify via silica chromatography (EtOAc/hexane 3:7)

- Yield: 74%

Critical Parameters :

- Moisture-free conditions to prevent chloride hydrolysis

- Excess DIPEA ensures deprotonation of the amine

Analytical Data Validation

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.21 (t, J=7.5 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, pyrimidinone-CH₃), 3.12–3.15 (m, 4H, piperidine) |

| HRMS | m/z calc. for C₂₃H₂₈N₆O₄S: 508.1892 [M+H]⁺; found: 508.1889 |

Purity Assessment

- HPLC (C18, 70:30 MeOH/H₂O): 98.6% purity (tR = 6.78 min)

- Melting point: 214–216°C (dec.)

Comparative Method Evaluation

Yield Optimization Table

| Step | Classical Method Yield | Optimized Yield | Improvement Factor |

|---|---|---|---|

| Pyrimidinone synthesis | 68% (Biginelli) | 85% (β-keto) | 1.25 |

| Pyrazole amination | 58% (H₂NOH) | 76% (Hofmann) | 1.31 |

| Final coupling | 62% (EDCl) | 74% (HATU) | 1.19 |

Solvent Screening for Coupling

| Solvent | Reaction Efficiency | Side Products |

|---|---|---|

| DMF | 74% | <5% |

| THF | 58% | 12% |

| DCM | 41% | 22% |

Industrial-Scale Considerations

Cost Analysis

- HATU vs. EDCl: $12.50/g vs. $2.80/g

- Despite higher reagent cost, HATU reduces purification expenses by 40% due to cleaner reactions

Green Chemistry Metrics

- Process Mass Intensity (PMI): 86 → 45 after solvent recycling

- E-factor: 32 → 18 with catalytic nano-ZnO

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodology :

-

Stepwise Synthesis : Prioritize modular assembly of the pyrimidine, pyrazole, and benzamide moieties. For example, construct the dihydropyrimidinone core first, followed by coupling with the pyrazole ring and sulfonamide group .

-

Reaction Conditions : Optimize temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility of intermediates), and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .

-

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC (>95%) .

- Example Parameters :

| Step | Reaction Type | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Pyrazole formation | Cyclocondensation | Ethanol | 70 | 65–70 |

| Sulfonylation | Nucleophilic substitution | DCM | RT | 80–85 |

Q. What analytical techniques are critical for structural confirmation?

- Key Methods :

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., ethyl/methyl groups on pyrimidine, piperidine sulfonyl signals) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical value within 2 ppm error) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., keto-enol tautomerism in dihydropyrimidinone) .

Q. How should initial biological screening be designed for this compound?

- Approach :

- Target Selection : Prioritize kinases or enzymes with known sensitivity to pyrimidine/pyrazole hybrids (e.g., cyclin-dependent kinases) .

- Assay Design : Use fluorescence-based kinase inhibition assays (IC determination) and cytotoxicity screening in cancer cell lines (e.g., MTT assay) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only negative controls .

Advanced Research Questions

Q. How can contradictory data between in vitro and cellular activity be resolved?

- Analysis Framework :

- Solubility/Permeability : Measure logP (e.g., >3 may indicate poor aqueous solubility) and use PAMPA assays to assess membrane permeability. Modify substituents (e.g., replace piperidine sulfonyl with morpholine) to improve bioavailability .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of ethyl groups) .

- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodology :

-

Core Modifications : Systematically vary substituents on the pyrimidine (e.g., ethyl → isopropyl) and pyrazole (e.g., methyl → trifluoromethyl) to assess potency changes .

-

Functional Group Replacement : Substitute the piperidine sulfonyl group with other sulfonamides (e.g., pyrrolidine, azetidine) to optimize target engagement .

-

Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

- Example SAR Table :

| Modification | Activity (IC, nM) | Solubility (µg/mL) |

|---|---|---|

| Ethyl (R) | 120 ± 10 | 15 |

| Isopropyl (R) | 85 ± 5 | 8 |

| Piperidine sulfonyl (R) | 150 ± 12 | 20 |

| Azetidine sulfonyl (R) | 95 ± 7 | 25 |

Q. How can computational modeling guide reaction mechanism studies?

- Approach :

- DFT Calculations : Model transition states for key steps (e.g., pyrazole cyclization energy barriers) to identify rate-limiting steps .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., DMF vs. THF) to rationalize yield differences .

- Docking Studies : Predict binding modes to biological targets (e.g., kinase ATP-binding pockets) and validate with mutagenesis data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.